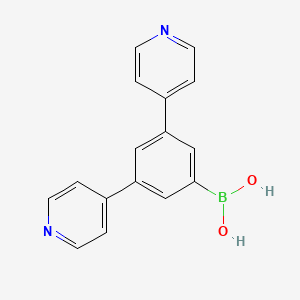
(3,5-Di(pyridin-4-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Di(pyridin-4-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C16H13BN2O2. This compound is characterized by the presence of two pyridin-4-yl groups attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di(pyridin-4-yl)phenyl)boronic acid typically involves the coupling of pyridine derivatives with boronic acid precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent. The reaction conditions often include heating the reaction mixture to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: (3,5-Di(pyridin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of boronates or boranes.
Substitution: Participation in cross-coupling reactions such as Suzuki-Miyaura, Chan-Lam coupling, and Petasis reaction.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronates, boranes.
Substitution: Biaryl compounds, amines, alcohols.
Scientific Research Applications
(3,5-Di(pyridin-4-yl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Di(pyridin-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to act as a molecular switch in various applications. The boronic acid moiety interacts with molecular targets such as enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
- 4-(4-Pyridinyl)phenylboronic acid
- Phenylboronic acid
- Bipyridine derivatives
Comparison: (3,5-Di(pyridin-4-yl)phenyl)boronic acid is unique due to the presence of two pyridin-4-yl groups, which enhance its binding affinity and specificity for certain molecular targets compared to simpler boronic acids like phenylboronic acid. Its structural complexity allows for more diverse applications in coordination chemistry and biological studies .
Properties
Molecular Formula |
C16H13BN2O2 |
|---|---|
Molecular Weight |
276.1 g/mol |
IUPAC Name |
(3,5-dipyridin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C16H13BN2O2/c20-17(21)16-10-14(12-1-5-18-6-2-12)9-15(11-16)13-3-7-19-8-4-13/h1-11,20-21H |
InChI Key |
FLVSFKNVIQHRIS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2=CC=NC=C2)C3=CC=NC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



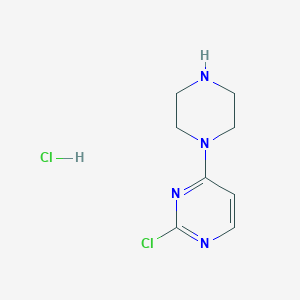
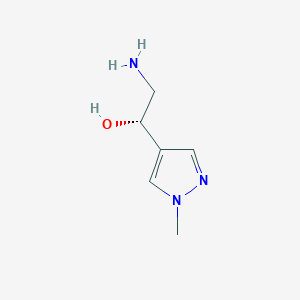
![1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B15157421.png)
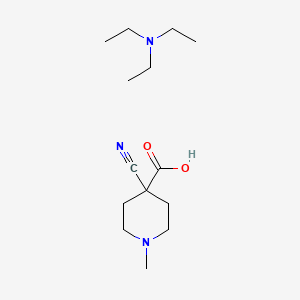
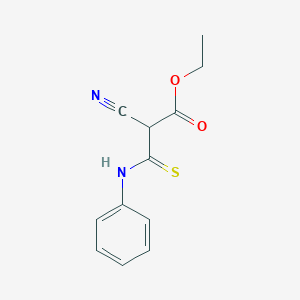
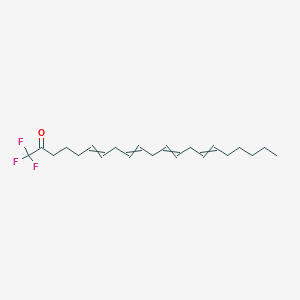
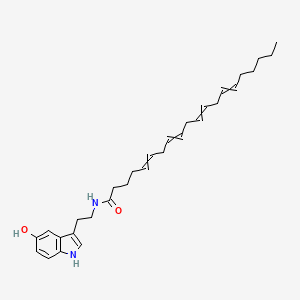
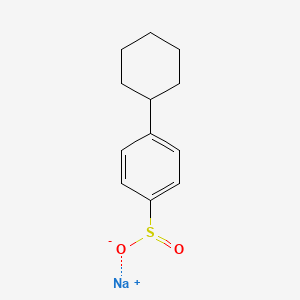
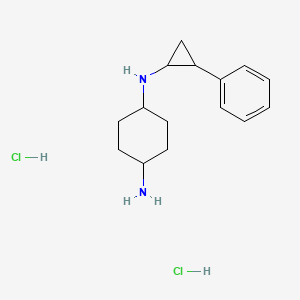
![N'-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B15157473.png)
![5-[(4-Chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one](/img/structure/B15157474.png)
![Ethyl 4-[[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate](/img/structure/B15157475.png)
![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate](/img/structure/B15157477.png)
